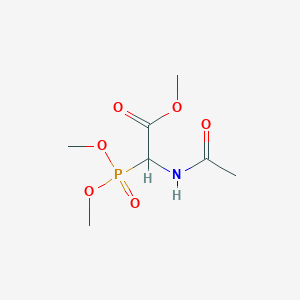

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-acetamido-2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO6P/c1-5(9)8-6(7(10)12-2)15(11,13-3)14-4/h6H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNIODZSMNMILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)OC)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471784 | |

| Record name | Methyl acetamido(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89524-99-2 | |

| Record name | Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89524-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetamido(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, a key reagent in modern organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis and primary applications, and includes representative experimental protocols. Emphasis is placed on its role as a Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of α,β-unsaturated amides. Safety and handling information, along with spectral data, are also presented to offer a complete profile of this versatile compound for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its chemical structure combines an acetamido group, a methyl ester, and a dimethoxyphosphoryl group, rendering it a valuable building block in organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 89524-99-2 | [1] |

| Molecular Formula | C₇H₁₄NO₆P | [1] |

| Molecular Weight | 239.16 g/mol | [1] |

| Melting Point | 88.0-88.5 °C | |

| Boiling Point | 385.3 ± 32.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and methanol. |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methoxy protons of the ester (singlet, ~3.8 ppm), the methoxy protons of the phosphoryl group (doublet, ~3.8 ppm, due to P-H coupling), the α-proton (doublet, due to P-H coupling), and the amide proton (broad singlet). |

| ¹³C NMR | Resonances for the acetyl methyl carbon, the ester carbonyl carbon, the α-carbon (coupled to phosphorus), the methoxy carbons of the ester and phosphoryl groups, and the acetyl carbonyl carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), the ester carbonyl C=O stretch (around 1740 cm⁻¹), the amide carbonyl C=O stretch (around 1680 cm⁻¹), and the P=O stretch (around 1250 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of methoxy, acetamido, and phosphoryl groups. |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from the corresponding α-amino phosphonate. A plausible synthetic route involves the Pudovik or Kabachnik-Fields reaction to generate the α-amino phosphonate core, followed by N-acetylation.

Synthesis Workflow

References

An In-depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS: 89524-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, with the CAS number 89524-99-2, is a functionalized α-aminophosphonate. This class of compounds are structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural change imparts unique chemical and physical properties, making them valuable synthons in organic chemistry and subjects of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a reagent in organic synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89524-99-2 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄NO₆P | [1][3][4] |

| Molecular Weight | 239.16 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | methyl (acetylamino)(dimethoxyphosphoryl)acetate, Trimethyl Alpha-(Acetamido)phosphonoacetate | [1][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis

The synthesis of α-acetamido-α-phosphonoacetates like the title compound can be achieved through several established methods in organophosphorus chemistry. The most common approaches are variations of the Pudovik, Kabachnik-Fields, and Michaelis-Arbuzov reactions.

Conceptual Synthetic Pathways

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound.

-

Pudovik/Kabachnik-Fields Approach: This involves the nucleophilic addition of a P-H group (from dimethyl phosphite) to an imine or an equivalent.

-

Arbuzov Approach: This pathway involves the reaction of a trialkyl phosphite with an electrophilic carbon source.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

Reaction Scheme:

Methyl 2-acetamido-2-hydroxyacetate + PCl₃ → Intermediate + Trimethyl phosphite → this compound

Step A: Preparation of the Intermediate

-

To a solution of methyl 2-acetamido-2-hydroxyacetate (1 equivalent) in anhydrous toluene, add phosphorus trichloride (1 equivalent) at 70°C.

-

Stir the reaction mixture at 70°C for 24-28 hours.

Step B: Formation of the Final Product

-

To the reaction mixture from Step A, add trimethyl phosphite (1 equivalent) at 70°C.

-

Continue stirring at 70°C for an additional 2 hours.

-

After cooling, the product can be isolated and purified using standard techniques such as chromatography.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction.

Horner-Wadsworth-Emmons Reaction

The HWE reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate ester to form the alkene. The use of phosphonates like this compound in HWE reactions allows for the synthesis of α,β-unsaturated α-amino acid derivatives, which are important building blocks in medicinal chemistry.

Olefination Reactions

A structurally related compound, methyl 2-diazo-2-(dimethoxyphosphoryl)acetate, has been utilized in rhodium-catalyzed olefination reactions with 2-aroylpyrroles.[2] This suggests that this compound could potentially be used in similar transformations to introduce the acetamido-ester moiety.

Biological Activity

Currently, there is no publicly available data on the biological activity of this compound. Its primary role appears to be that of a synthetic intermediate. However, the broader class of α-aminophosphonates has been investigated for a range of biological activities, including as enzyme inhibitors, herbicides, and antibacterial agents. Therefore, while the title compound itself has not been profiled, its derivatives synthesized via the HWE reaction could be of interest for biological screening.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, based on its structure, the expected NMR signals can be predicted.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H NMR | ~2.0 | singlet | - |

| ~3.7 | singlet | - | |

| ~3.8 | doublet | J(P,H) ≈ 10 Hz | |

| ~4.5 | doublet of doublets | J(N,H) ≈ 8 Hz, J(P,H) ≈ 20 Hz | |

| ~7.0 | doublet | J(N,H) ≈ 8 Hz | |

| ¹³C NMR | ~23 | singlet | - |

| ~50 | doublet | J(P,C) ≈ 150 Hz | |

| ~53 | doublet | J(P,C) ≈ 7 Hz | |

| ~54 | singlet | - | |

| ~168 | doublet | J(P,C) ≈ 5 Hz | |

| ~170 | singlet | - | |

| ³¹P NMR | ~20 | singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated α-amino acid derivatives. While its own biological activity has not been reported, it serves as a key building block for molecules that may have interesting pharmacological properties. Further research into its applications in organic synthesis and the biological evaluation of its derivatives could open up new avenues for this versatile reagent.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters | CoLab [colab.ws]

- 4. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, a compound of interest in various chemical and pharmaceutical research fields. This document details a probable synthetic pathway, outlines a general experimental protocol, and presents its key physicochemical and spectroscopic properties.

Introduction

This compound is an α-acetamido α-phosphonoacetate derivative. Such compounds are analogues of α-amino acids and are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, haptens for catalytic antibody induction, and intermediates in the synthesis of more complex molecules. The presence of the phosphonate group provides a tetrahedral geometry, which can mimic the transition state of peptide bond hydrolysis, making these compounds potential protease inhibitors.

Synthesis

A plausible and efficient method for the synthesis of this compound is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite, in this case, dimethyl phosphite, to an unsaturated system. A likely precursor for this synthesis is Methyl 2-acetamidoacrylate.

Reaction Scheme:

The overall reaction can be depicted as follows:

Spectroscopic Profile of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (CAS No. 89524-99-2). Due to the limited availability of public domain experimental spectra, this document presents a detailed analysis based on predicted data and established principles of spectroscopic interpretation for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is of interest.

Introduction

This compound is an organophosphorus compound with potential applications in organic synthesis and medicinal chemistry. Its structure combines an amino acid-like backbone with a phosphonate group, making it an interesting building block for the synthesis of peptidomimetics and other biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

This document summarizes the key spectroscopic data points and provides standardized protocols for their acquisition.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 89524-99-2[1]

-

Molecular Formula: C₇H₁₄NO₆P[1]

-

Molecular Weight: 239.16 g/mol [1]

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data are predicted values based on the chemical structure of this compound and established spectroscopic principles. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 1H | N-H |

| ~ 4.5 - 4.8 | Doublet of Doublets | 1H | α-CH |

| ~ 3.8 | Singlet | 3H | O-CH₃ (ester) |

| ~ 3.7 (and 3.6) | Doublet | 6H | P-(O-CH₃)₂ |

| ~ 2.1 | Singlet | 3H | CO-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 168 | C=O (ester) |

| ~ 55 | α-C |

| ~ 53 | O-CH₃ (ester) |

| ~ 52 (and 51) | P-(O-CH₃)₂ |

| ~ 23 | CO-CH₃ |

Table 3: Predicted ³¹P NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 - 25 | P=O |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H stretch |

| ~ 2950, 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1680 | Strong | C=O stretch (amide I) |

| ~ 1550 | Medium | N-H bend (amide II) |

| ~ 1250 | Strong | P=O stretch |

| ~ 1050 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 239 | [M]⁺ (Molecular Ion) |

| 208 | [M - OCH₃]⁺ |

| 180 | [M - COOCH₃]⁺ |

| 130 | [M - PO(OCH₃)₂]⁺ |

| 109 | [P(O)(OCH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

A 90° pulse angle and a relaxation delay of 2-5 seconds are commonly used.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Use an external reference standard, such as 85% H₃PO₄.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal or external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

-

Acquire the mass spectrum, which will show the molecular ion and various fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

References

An In-Depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate: A Key Reagent for the Synthesis of Bioactive α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is a multifaceted organophosphorus compound with a range of synonyms and alternative names used across chemical literature and commercial platforms. A clear understanding of its nomenclature is essential for effective literature searches and procurement.

Synonyms and Alternative Names

The compound is known by various names, reflecting its chemical structure and common applications. These include:

-

Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate[1]

-

Methyl α-(acetylamino)-α-(dimethoxyphosphoryl)acetate[1]

-

Trimethyl Alpha-(Acetamido)phosphonoacetate[1]

-

METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE[1]

-

Acetic acid, (acetylamino)(dimethoxyphosphinyl)-, methyl ester[1]

-

Ac-Gly(PO(OMe)2-OMe)[1]

-

N-acetyl-2-(dimethylphosphono)-DL-glycine methyl ester[1]

Chemical Identifiers and Physical Properties

For unambiguous identification and handling, the following identifiers and properties are crucial.

| Property | Value | Reference |

| CAS Number | 89524-99-2 | [1] |

| Molecular Formula | C7H14NO6P | [1] |

| Molecular Weight | 239.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 88.0-88.5 °C | |

| Boiling Point | 385.3 ± 32.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in many organic solvents | |

| InChI Key | MXNIODZSMNMILW-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC(C(=O)OC)P(=O)(OC)OC | [1] |

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is scarce, a general synthetic approach can be inferred from standard organophosphorus chemistry. The synthesis likely involves the reaction of a suitable α-amino ester derivative with a phosphorus-containing electrophile, followed by acetylation.

A plausible synthetic route could be a variation of the Arbuzov reaction or the Pudovik reaction, common methods for forming carbon-phosphorus bonds.

Purification: Purification of the final product would typically involve recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a crystalline solid. The purity would be assessed by standard analytical techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

The Horner-Wadsworth-Emmons Reaction: A Key Application

The primary utility of this compound lies in its role as a phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the creation of alkenes with high stereoselectivity.

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism:

-

Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and ester groups, forming a stabilized carbanion (phosphonate ylide).

-

Nucleophilic Attack: The nucleophilic carbanion attacks the carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Intermediate: This addition leads to the formation of a cyclic intermediate, an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction (E or Z alkene) is influenced by the reaction conditions and the structure of the reactants.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of an α-amido-α,β-unsaturated ester

This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction using this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 equivalents) portion-wise at 0 °C.

-

Stir the resulting suspension at room temperature for 30 minutes to an hour to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amido-α,β-unsaturated ester.

Relevance in Drug Development and Signaling Pathways

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, its utility in generating α,β-unsaturated carbonyl compounds positions it as a valuable tool in medicinal chemistry. The α,β-unsaturated ester and amide moieties are prevalent in a wide array of biologically active molecules and natural products.

Bioactivity of α,β-Unsaturated Carbonyl Compounds

The electrophilic nature of the β-carbon in α,β-unsaturated carbonyl systems allows them to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the diverse pharmacological activities of this class of compounds.

-

Anticancer Activity: Many natural and synthetic compounds containing the α,β-unsaturated carbonyl motif exhibit potent anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

Anti-inflammatory Effects: These compounds can modulate inflammatory responses by interacting with components of inflammatory signaling cascades, such as the NF-κB pathway.[2]

-

Antimicrobial Properties: The α,β-unsaturated carbonyl moiety is found in numerous compounds with antibacterial, antifungal, and antiviral activities.

Interaction with Signaling Pathways

The reactivity of α,β-unsaturated carbonyl compounds enables them to modulate various cellular signaling pathways, often through covalent modification of key regulatory proteins.

-

NF-κB Signaling Pathway: A central regulator of inflammation and immunity. α,β-Unsaturated carbonyl compounds can inhibit this pathway by modifying cysteine residues in key proteins like IKK and NF-κB itself.

-

Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response. Electrophilic α,β-unsaturated carbonyl compounds can react with cysteine residues in Keap1, leading to the activation of Nrf2 and the upregulation of antioxidant and detoxification enzymes.[3]

-

Kinase Signaling: Many kinases, which are crucial for cell signaling, have cysteine residues in or near their active sites. Covalent modification of these cysteines by α,β-unsaturated carbonyl compounds can lead to irreversible inhibition of kinase activity.

Caption: Modulation of signaling pathways by α,β-unsaturated carbonyls.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the stereoselective synthesis of α-amido-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. While detailed information on its own synthesis and direct applications in drug development is limited, its role in generating the biologically significant α,β-unsaturated carbonyl motif underscores its importance for researchers in medicinal chemistry and drug discovery. The ability of these products to interact with and modulate key cellular signaling pathways provides a strong rationale for the continued use and exploration of this and similar HWE reagents in the development of novel therapeutic agents. Further research into the synthesis and biological activities of compounds derived from this compound is warranted to fully exploit its potential in the pharmaceutical sciences.

References

A Technical Guide to the Horner-Wadsworth-Emmons Olefination with Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and applications of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate in the Horner-Wadsworth-Emmons (HWE) olefination reaction. This reagent is a valuable tool for the stereoselective synthesis of α,β-dehydroamino acid derivatives, which are important precursors in pharmaceutical development and building blocks for novel peptides and other bioactive molecules.

Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The olefination reaction using this compound proceeds via the well-established Horner-Wadsworth-Emmons (HWE) mechanism. This reaction involves the base-mediated deprotonation of the phosphonate to form a stabilized carbanion (ylide), which then undergoes a nucleophilic attack on an aldehyde or ketone. The resulting intermediate subsequently eliminates a phosphate ester to form the desired alkene.

A key feature of the HWE reaction is its stereoselectivity. Typically, the reaction favors the formation of the thermodynamically more stable (E)-alkene. However, the stereochemical outcome can be significantly influenced by the structure of the phosphonate reagent, the choice of base, the reaction solvent, and the temperature. In the case of α-amino substituted phosphonates like this compound, specific conditions can be employed to favor the formation of the (Z)-isomer, which is often of significant interest in the synthesis of constrained peptides and other biologically active molecules.

Figure 1: Generalized Horner-Wadsworth-Emmons reaction pathway.

Quantitative Data Summary

The stereochemical outcome and yield of the olefination reaction are highly dependent on the specific aldehyde substrate and the reaction conditions employed. While comprehensive data for a wide range of aldehydes with this compound is not extensively tabulated in a single source, the following table summarizes representative results for the synthesis of dehydroamino acid derivatives using analogous N-protected phosphonates under conditions known to favor (Z)-isomer formation. These conditions are generally applicable to the title reagent.

| Aldehyde (R-CHO) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Benzaldehyde | DBU | CH₂Cl₂ | RT | 95 | >1:99 |

| 4-Chlorobenzaldehyde | DBU | CH₂Cl₂ | RT | 92 | >1:99 |

| 4-Methoxybenzaldehyde | DBU | CH₂Cl₂ | RT | 96 | >1:99 |

| 2-Naphthaldehyde | DBU | CH₂Cl₂ | RT | 93 | >1:99 |

| Propanal | DBU | CH₂Cl₂ | RT | 85 | 5:95 |

| Isobutyraldehyde | DBU | CH₂Cl₂ | RT | 88 | 10:90 |

Note: Data is compiled from studies on analogous N-Cbz and N-Boc protected phosphonates and is expected to be representative for the N-acetylated reagent. Actual yields and selectivities may vary.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the (Z)-selective and (E)-selective olefination of aldehydes with this compound.

Protocol for (Z)-Selective Olefination

This protocol is optimized for the synthesis of (Z)-α,β-dehydroamino acid esters.

Materials:

-

This compound

-

Aldehyde (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ is added the aldehyde (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

DBU (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired (Z)-α,β-dehydroamino acid ester.

-

The E/Z ratio can be determined by ¹H NMR analysis of the crude product.

Protocol for (E)-Selective Olefination

This protocol is based on standard HWE conditions that typically favor the (E)-isomer.

Materials:

-

This compound

-

Aldehyde (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction mixture is cooled to 0 °C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with EtOAc (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired (E)-α,β-dehydroamino acid ester.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for olefination.

Figure 2: A typical experimental workflow for the HWE olefination.

Figure 3: Logical relationship between reaction conditions and stereoselectivity.

An In-depth Technical Guide to the Basic Principles of the Horner-Wadsworth-Emmons Reaction for Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield predominantly an alkene. Its broad applicability, operational simplicity, and advantages over the classical Wittig reaction have established it as an indispensable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1] This guide delves into the core principles of the HWE reaction, offering a comprehensive overview of its mechanism, stereoselectivity, experimental protocols, and applications in drug development.

Core Principles and Reaction Mechanism

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction and involves the reaction of a phosphonate carbanion with a carbonyl compound to form an alkene.[2] In contrast to the phosphonium ylides used in the Wittig reaction, the phosphonate-stabilized carbanions are more nucleophilic and less basic, allowing them to react with a wider range of aldehydes and ketones under milder conditions.[2] A key advantage of the HWE reaction is the facile removal of the dialkylphosphate salt byproduct through aqueous extraction.[2]

The reaction mechanism proceeds through several key steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the α-position by a base, forming a nucleophilic phosphonate carbanion.[3]

-

Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a diastereomeric mixture of β-alkoxyphosphonate intermediates, often referred to as betaines.[2]

-

Oxaphosphetane Formation: The betaine intermediates can cyclize to form four-membered ring intermediates called oxaphosphetanes.

-

Elimination: The oxaphosphetane intermediates then collapse, leading to the formation of the alkene and a water-soluble dialkyl phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative stability of the intermediates and the reversibility of the initial addition and oxaphosphetane formation steps.[3]

References

The Architect's Toolkit: Phosphonates in Modern Carbon-Carbon Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the construction of carbon-carbon (C-C) bonds remains the cornerstone of molecular architecture. Among the myriad of tools available to the synthetic chemist, phosphonate-based reagents have emerged as powerful and versatile workhorses for the stereoselective formation of alkenes and other crucial carbon frameworks. This technical guide provides a comprehensive overview of the role of phosphonates in C-C bond formation, with a particular focus on the renowned Horner-Wadsworth-Emmons reaction and its asymmetric variants. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers in drug development and chemical sciences with the practical knowledge to effectively implement these transformative reactions.

The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Strategy

The Horner-Wadsworth-Emmons (HWE) reaction, a refined version of the Wittig reaction, utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes.[1][2] This olefination method offers several distinct advantages over its predecessor, making it a preferred choice in many synthetic campaigns.[3]

Key Advantages of the HWE Reaction:

-

Simplified Purification: The primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed from the reaction mixture through a simple aqueous extraction. This contrasts sharply with the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction.[3]

-

Enhanced Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides.[1][4] This heightened reactivity allows for efficient reactions with a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig-type olefinations.[4]

-

Stereochemical Control: The HWE reaction is renowned for its high (E)-stereoselectivity when using unstabilized or weakly stabilized phosphonates.[1][5] Furthermore, modifications to the phosphonate reagent, such as the Still-Gennari olefination, provide reliable access to (Z)-alkenes.[4][5]

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanistic pathway, as illustrated below. The initial deprotonation of the phosphonate ester by a suitable base generates a phosphonate carbanion. This nucleophile then adds to the carbonyl electrophile in the rate-determining step to form a diastereomeric mixture of betaine-like intermediates. These intermediates subsequently undergo elimination of the phosphate salt to yield the final alkene product. The stereochemical outcome is largely dictated by the thermodynamic stability of the intermediates.[4][6]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data for the HWE Reaction

The following table summarizes the yields and stereoselectivities for various HWE reactions, highlighting the influence of substrates and reaction conditions.

| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Conditions | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF, 0 °C to rt | 95 | >95:5 | [6] |

| 2 | Cyclohexanone | Triethyl phosphonoacetate | NaH | THF, 0 °C to rt | 88 | - | [6] |

| 3 | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF, -78 °C to rt | 78 | 1:15.5 | [5] |

| 4 | Cinnamaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF, -20 °C | 90 | 91:9 (Z:E) | [7] |

| 5 | n-Octyl aldehyde | Ethyl (diphenylphosphono)acetate | NaH | THF, -78 °C to 0 °C | 95 | 3:97 | [8] |

Experimental Protocols

Protocol 1: Standard HWE Reaction for (E)-Alkenes [6]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexane to remove the mineral oil.

-

Add anhydrous tetrahydrofuran (THF) to create a suspension and cool to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Still-Gennari Olefination for (Z)-Alkenes [5]

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonate reagent (2.0 eq) and 18-crown-6 (3.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (2.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.

Asymmetric Carbon-Carbon Bond Formation via Phosphonates

Beyond olefination reactions, phosphonates are instrumental in a variety of asymmetric C-C bond-forming reactions, providing access to chiral building blocks crucial for the synthesis of pharmaceuticals and other biologically active molecules.[9] These transformations, including the phospha-Michael, phospha-Mannich, and phospha-aldol reactions, often employ chiral catalysts to induce high levels of stereocontrol.

Caption: Key asymmetric C-C bond-forming reactions involving phosphonates.

Phospha-Michael Addition

The conjugate addition of phosphonate nucleophiles to α,β-unsaturated carbonyl compounds, known as the phospha-Michael addition, is a powerful method for the synthesis of chiral γ-ketophosphonates.[10] Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these reactions.[11]

Quantitative Data for Asymmetric Phospha-Michael Addition:

| Entry | Enone | Phosphonate | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |

| 1 | Chalcone | Diethyl phosphite | Cinchona-DMM (10) | Toluene, rt | 92 | 95 | [11] |

| 2 | trans-Crotonophenone | Diethyl phosphite | Cinchona-DMM (10) | Toluene, rt | 95 | 93 | [11] |

| 3 | Iminochromene | Dimethyl phosphite | Squaramide (10) | CH₂Cl₂, rt | >95 | 98 | [12] |

Protocol 3: Asymmetric Organocatalyzed Phospha-Michael Addition [12]

-

To a reaction vial, add the iminochromene (1.0 eq), the chiral squaramide catalyst (0.1 eq), and the corresponding phosphite (1.0 eq).

-

Add dichloromethane (CH₂Cl₂) as the solvent.

-

Stir the mixture at room temperature for the time required for complete consumption of the starting material (monitored by TLC, typically 2-5 days).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched chromenylphosphonate.

Phospha-Mannich Reaction

The phospha-Mannich reaction provides a direct route to α-aminophosphonates, which are important structural motifs in medicinal chemistry. This three-component reaction involves an amine, a carbonyl compound, and a phosphonate.[13][14] The development of catalytic asymmetric versions has significantly enhanced the utility of this transformation.

Quantitative Data for Asymmetric Phospha-Mannich Reaction:

| Entry | Aldehyde | Amine | Phosphonate | Catalyst | Yield (%) | dr | ee (%) | Reference |

| 1 | Benzaldehyde | Aniline | Diethyl phosphite | Phenylboronic acid | 92 | - | - | [13] |

| 2 | 4-Nitrobenzaldehyde | p-Anisidine | Dimethyl phosphite | Phenylphosphonic acid | 95 | - | - | [13] |

| 3 | Various Aldehydes | N-Boc-imine | Diphenylphosphinoyl-ketimine | DuPhos-Rh | 77-95 | - | 91-99 | [15] |

Phospha-Aldol (Pudovik) Reaction

The addition of phosphonates to aldehydes, often referred to as the phospha-aldol or Pudovik reaction, yields valuable α-hydroxyphosphonates.[16] The development of catalytic, enantioselective variants has been a significant area of research, with chiral Lewis acids and Brønsted acids proving to be effective catalysts.[17]

Quantitative Data for Asymmetric Phospha-Aldol Reaction:

| Entry | Aldehyde | Phosphite | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Trimethyl phosphite | (R)-BINOL-AlCl | 82 | 94 | [16] |

| 2 | 4-Nitrobenzaldehyde | Diethyl phosphite | H₈-BINOL phosphoric acid | 95 | 92 | [17] |

| 3 | Ethyl glyoxylate | Cyclohexanone (as enolate precursor) | H₈-BINOL phosphoric acid | 85 | 95 | [17] |

Conclusion

Phosphonate-based reagents have cemented their role as indispensable tools in the synthesis of complex organic molecules. The Horner-Wadsworth-Emmons reaction offers a robust and stereoselective method for alkene synthesis with significant practical advantages over the classical Wittig reaction. Furthermore, the development of asymmetric phosphonate addition reactions, including the phospha-Michael, phospha-Mannich, and phospha-aldol reactions, has opened new avenues for the efficient construction of chiral building blocks. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to harness the full potential of phosphonate chemistry in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Asymmetric Conjugate Addition of Phosphonates to Enones Using Cinchona-Diaminomethylenemalononitrile Organocatalysts [organic-chemistry.org]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 13. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction [mdpi.com]

- 14. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

The Advent and Evolution of Acylamino Phosphonate Reagents: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and history of acylamino phosphonate reagents, providing a comprehensive overview of their synthesis, mechanisms, and applications in modern chemistry.

Acylamino phosphonates, particularly N-acyl-α-aminophosphonates, have emerged as a significant class of compounds in organic synthesis and medicinal chemistry. Structurally analogous to α-amino acids, they serve as crucial building blocks for peptidomimetics, enzyme inhibitors, and pharmacologically active agents. Their journey from niche organophosphorus compounds to versatile synthetic reagents is a testament to the continuous evolution of synthetic methodology.

A Historical Perspective: From Aminophosphonates to Acylated Reagents

The story of acylamino phosphonates is intrinsically linked to the broader discovery of phosphonate chemistry. While bisphosphonates were first synthesized as early as 1897, the significant breakthrough in aminophosphonate chemistry came in 1952 with the independent discoveries of the Kabachnik-Fields and Pudovik reactions.[1][2] These reactions provided the first general methods for the synthesis of α-aminophosphonates, the unacylated precursors to the reagents of interest.

The initial focus of this chemistry was on the synthesis of α-aminophosphonic acids as bioisosteres of α-amino acids. The introduction of an N-acyl group was initially a means of protecting the amino functionality during synthesis. However, in subsequent decades, researchers began to recognize the unique reactivity of these N-acylated derivatives. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the adjacent carbon atom, transforming these molecules into effective amidoalkylating reagents . This realization marked a pivotal shift in their application, moving them from mere synthetic intermediates to valuable reagents for the formation of carbon-carbon and carbon-heteroatom bonds.

A significant advancement in the utility of acylamino phosphonates as reagents came with the development of 1-(N-acylamino)alkylphosphonium salts. These salts, readily prepared from N-acyl-α-amino acids, serve as highly reactive precursors for α-amidoalkylation reactions, reacting smoothly with a variety of nucleophiles.[3][4]

Core Synthetic Methodologies

The synthesis of acylamino phosphonates predominantly relies on a few key reactions, which have been refined and optimized over the years to improve yields, stereoselectivity, and substrate scope.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine (or amide), and a dialkyl phosphite.[5][6] This reaction is a cornerstone of α-aminophosphonate synthesis and, by extension, the synthesis of their N-acylated derivatives. The mechanism can proceed through two primary pathways: the formation of an imine followed by nucleophilic attack of the phosphite, or the formation of an α-hydroxyphosphonate followed by substitution with the amine.[7] Kinetic studies suggest that the imine pathway is more common.[6]

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine. This two-component reaction offers a more controlled approach to the synthesis of α-aminophosphonates compared to the one-pot Kabachnik-Fields reaction.

Synthesis via 1-(N-Acylamino)alkylphosphonium Salts

A more recent and highly effective strategy involves the use of 1-(N-acylamino)alkylphosphonium salts. These reagents can be synthesized from N-acyl-α-amino acids in a two-step process involving electrochemical decarboxylative α-methoxylation followed by substitution with a triarylphosphine.[4] A non-electrochemical, one-pot, three-component coupling of an aldehyde, an amide (or carbamate/lactam), and a triarylphosphonium salt has also been developed, offering a more accessible route to these valuable reagents.[8][9]

Experimental Protocols

General Protocol for the Kabachnik-Fields Reaction

A general procedure for the synthesis of N-acyl-α-aminophosphonates via the Kabachnik-Fields reaction is as follows:

-

To a solution of the N-acyl amide (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene, acetonitrile, or solvent-free), the dialkyl phosphite (1.0-1.2 eq.) is added.

-

A catalyst, such as a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid (e.g., PTSA), can be added to accelerate the reaction.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as extraction and column chromatography.

Synthesis of 1-(N-Acylamino)alkyltriphenylphosphonium Tetrafluoroborates

Step 1: Electrochemical Decarboxylative α-Methoxylation of N-Acyl-α-amino acids [4]

-

In an undivided cylindrical glass electrolyzer equipped with a platinum mesh anode and cathode, a solution of the N-acyl-α-amino acid (3.0 mmol) in methanol (30 cm³) is prepared.

-

A constant current is applied, and the electrolysis is carried out until the starting material is consumed (as monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude N-(1-methoxyalkyl)carbamate, which is used in the next step without further purification.

Step 2: Formation of the Phosphonium Salt [4]

-

To a solution of the crude N-(1-methoxyalkyl)carbamate in dichloromethane (2 cm³), triphenylphosphonium tetrafluoroborate (Ph₃P·HBF₄) (0.98 eq.) is added.

-

The mixture is stirred at 25 °C for 30 minutes.

-

The solvent is removed under reduced pressure to yield the crude 1-(N-acylamino)alkyltriphenylphosphonium tetrafluoroborate.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of acylamino phosphonates and their precursors.

Table 1: Synthesis of 1-(N-Acylamino)alkyltriphenylphosphonium Salts [9]

| Entry | Aldehyde | Amide/Carbamate | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Propionaldehyde | Acetamide | CH₃CN | 50 | 1 | 91 |

| 2 | Benzaldehyde | Benzamide | neat | 80 | 1 | 96 |

| 3 | Isobutyraldehyde | Methyl carbamate | THF | 50 | 2 | 85 |

| 4 | Formaldehyde | Urea | neat | 100 | 1 | 84 |

Table 2: Enantioselective Synthesis of Dimethyl N-Acyl-α-aminophosphonates [4]

| Entry | Substrate (Phosphonium Salt) | Catalyst | Base | Yield (%) | ee (%) |

| 1 | 2a | 4 | K₂CO₃ | 45 | 65 |

| 2 | 2a | 4 | KOH | 84 | 84 |

| 3 | 2b | 5 | KOH | 98 | 92 |

| 4 | 2c | 4 | KOH | 93 | 72 |

Visualizing Reaction Pathways

To better understand the relationships and workflows in acylamino phosphonate chemistry, the following diagrams are provided.

References

- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 2. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kabachnik-Fields Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of N-Protected 1-Aminoalkylphosphonium Salts from Amides, Carbamates, Lactams, or Imides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Protected 1-Aminoalkylphosphonium Salts from Amides, Carbamates, Lactams, or Imides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of α,β-unsaturated acylamino esters using "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate"

For Researchers, Scientists, and Drug Development Professionals

Harnessing "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" for the Diastereoselective Synthesis of (Z)-α,β-Unsaturated Acylamino Esters via the Horner-Wadsworth-Emmons Reaction

Introduction

α,β-Unsaturated acylamino esters, also known as dehydroamino acid derivatives, are crucial building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The Horner-Wadsworth-Emmons (HWE) reaction offers a powerful and stereoselective method for the synthesis of these compounds. This application note details the use of "this compound" and its analogues as key reagents in the HWE reaction to produce (Z)-α,β-unsaturated acylamino esters with high diastereoselectivity and in excellent yields. The reaction proceeds via the condensation of the phosphonate reagent with various aldehydes and ketones.[1]

The Horner-Wadsworth-Emmons reaction is a widely used organic reaction that involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[2][3] A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and thus easily removed from the reaction mixture.[2][3]

Reaction Principle

The synthesis of α,β-unsaturated acylamino esters using "this compound" is based on the Horner-Wadsworth-Emmons olefination. The reaction begins with the deprotonation of the phosphonate reagent by a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently collapses to form the desired α,β-unsaturated acylamino ester and a water-soluble phosphate byproduct. A key feature of this specific application is the high (Z)-stereoselectivity observed when using N-protected 2-amino-2-(dimethoxyphosphoryl)acetates.[1]

Data Presentation

The reaction of N-protected 2-amino-2-(dimethoxyphosphoryl)acetates with a variety of aldehydes and ketones has been reported to proceed in excellent yields with high (Z)-diastereoselectivity.[1] The following table summarizes representative data for this transformation.

| Entry | Aldehyde/Ketone (R1, R2) | Protecting Group (PG) | Product | Yield (%) | Diastereomeric Ratio (Z:E) |

| 1 | Benzaldehyde (R1=Ph, R2=H) | Acetyl (Ac) | Methyl 2-acetamido-3-phenylacrylate | >90 | >95:5 |

| 2 | Isobutyraldehyde (R1=i-Pr, R2=H) | Acetyl (Ac) | Methyl 2-acetamido-4-methyl-2-pentenoate | >90 | >95:5 |

| 3 | Cyclohexanone (R1, R2 = -(CH2)5-) | Acetyl (Ac) | Methyl 2-acetamido-2-(cyclohexylidene)acetate | >85 | N/A |

| 4 | Benzaldehyde (R1=Ph, R2=H) | Benzyloxycarbonyl (Cbz) | Methyl 2-(benzyloxycarbonylamino)-3-phenylacrylate | >90 | >95:5 |

| 5 | Acetaldehyde (R1=Me, R2=H) | tert-Butoxycarbonyl (Boc) | Methyl 2-(tert-butoxycarbonylamino)-2-butenoate | >90 | >95:5 |

Experimental Protocols

Materials and Methods

-

Reagents:

-

This compound

-

Aldehyde or Ketone

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

-

Rotary evaporator

-

Chromatography column

-

General Procedure for the Synthesis of (Z)-α,β-Unsaturated Acylamino Esters

-

To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-α,β-unsaturated acylamino ester.

Visualizations

Caption: Experimental workflow for the synthesis of α,β-unsaturated acylamino esters.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters. This application note provides a detailed protocol for the HWE reaction using Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate as the phosphonate reagent. This reagent is particularly valuable for the synthesis of α,β-unsaturated α-acetamido esters, which are important precursors for dehydroamino acids and other biologically active molecules. The reaction proceeds via the nucleophilic attack of a phosphonate carbanion on an aldehyde or ketone, followed by elimination of a water-soluble phosphate byproduct, simplifying product purification. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.

Reaction Principle

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate ester at the α-carbon by a suitable base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, yielding the desired alkene and a dialkylphosphate salt, which can be easily removed by aqueous workup.

Experimental Protocols

This section provides detailed methodologies for the Horner-Wadsworth-Emmons reaction using this compound with a representative aldehyde.

Materials and Equipment

-

Reagents:

-

This compound

-

Aldehyde or ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes and needles

-

Argon or nitrogen gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

-

General Procedure for the HWE Reaction

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

-

Dissolve the phosphonate in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the solution may become cloudy as the sodium salt of the phosphonate forms.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Slowly add the solution of the carbonyl compound to the pre-formed phosphonate anion solution at 0 °C via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated α-acetamido ester.

-

Data Presentation

The following table summarizes representative results for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. The reaction conditions are based on the general protocol described above.

| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | Methyl 2-acetamido-3-phenylacrylate | 85 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate | 88 | >95:5 |

| 3 | 4-Nitrobenzaldehyde | Methyl 2-acetamido-3-(4-nitrophenyl)acrylate | 92 | >95:5 |

| 4 | 2-Naphthaldehyde | Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate | 83 | >95:5 |

| 5 | Cinnamaldehyde | Methyl 2-acetamido-5-phenylpenta-2,4-dienoate | 75 | >95:5 |

| 6 | Isobutyraldehyde | Methyl 2-acetamido-4-methylpent-2-enoate | 78 | >95:5 |

| 7 | Cyclohexanecarboxaldehyde | Methyl 2-acetamido-3-cyclohexylacrylate | 80 | >95:5 |

Note: Yields and E:Z ratios are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction protocol.

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Logical Relationship of Reaction Components and Steps

The following diagram illustrates the logical relationship between the key components and steps in the Horner-Wadsworth-Emmons reaction.

Caption: Key components and steps in the HWE reaction.

Application Notes and Protocols for the Diastereoselective Synthesis of Dehydroamino Acids using Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective synthesis of α,β-dehydroamino acids is a critical process in the development of novel peptides and pharmacologically active compounds. These unsaturated amino acid derivatives serve as valuable intermediates for the synthesis of a wide array of chiral amino acids and are components of numerous natural products. The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereocontrolled method for the formation of the carbon-carbon double bond in dehydroamino acids. This application note details the use of Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate as a key reagent in this transformation, focusing on achieving high diastereoselectivity through the reaction with chiral aldehydes.

The HWE reaction involves the olefination of an aldehyde with a phosphonate carbanion. The use of N-acylated α-phosphonoglycine esters, such as this compound, typically favors the formation of the (Z)-isomer of the resulting dehydroamino acid. When a chiral aldehyde is employed, the stereocenter in the aldehyde can influence the stereochemical outcome of the reaction, leading to a diastereoselective synthesis.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

-

Deprotonation: A base is used to abstract the acidic α-proton from this compound, generating a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the dehydroamino acid and a water-soluble phosphate byproduct.

The stereoselectivity of the reaction is influenced by factors such as the nature of the base, solvent, reaction temperature, and the steric and electronic properties of both the phosphonate reagent and the aldehyde.

Experimental Workflow

The general workflow for the diastereoselective synthesis of dehydroamino acids using this compound is depicted below.

Application Notes and Protocols: Synthesis of α,β-Dehydroamino Acid Derivatives via Horner-Wadsworth-Emmons Reaction

Topic: "Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate" reaction with aromatic aldehydes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes.[1][2][3] This application note focuses on the reaction of this compound with various aromatic aldehydes. This specific transformation is a key strategy for the synthesis of α,β-dehydroamino acid derivatives, which are valuable building blocks in medicinal chemistry and drug discovery.[4][5] The incorporation of these unnatural amino acids into peptides can induce conformational constraints, leading to enhanced metabolic stability, increased resistance to proteolysis, and improved bioavailability.[4][6]

This document provides detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound and aromatic aldehydes, a summary of representative quantitative data, and an overview of the applications of the resulting α,β-dehydroamino acid derivatives in drug development.

Reaction and Mechanism

The reaction proceeds via the Horner-Wadsworth-Emmons olefination, where the phosphonate carbanion, generated by deprotonation of this compound with a suitable base, undergoes a nucleophilic addition to the aromatic aldehyde. The resulting intermediate then eliminates a phosphate byproduct to yield the desired α,β-dehydroamino acid derivative.[1][2] The reaction typically exhibits a high degree of stereoselectivity, predominantly forming the (E)-isomer of the α,β-unsaturated product.[1][2]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for the Horner-Wadsworth-Emmons reaction between a phosphonate analogous to this compound and various aromatic aldehydes. The data is adapted from literature reports on similar systems and serves as a general guideline for expected outcomes.

| Entry | Aromatic Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Methyl 2-acetamido-3-phenylacrylate | 85 | >95:5 |

| 2 | 4-Chlorobenzaldehyde | Methyl 2-acetamido-3-(4-chlorophenyl)acrylate | 92 | >95:5 |

| 3 | 4-Methoxybenzaldehyde | Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate | 88 | >95:5 |

| 4 | 4-Nitrobenzaldehyde | Methyl 2-acetamido-3-(4-nitrophenyl)acrylate | 90 | >95:5 |

| 5 | 2-Naphthaldehyde | Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate | 83 | >95:5 |

| 6 | 2-Thiophenecarboxaldehyde | Methyl 2-acetamido-3-(thiophen-2-yl)acrylate | 78 | >95:5 |

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of methyl 2-acetamidoacrylate derivatives from this compound and aromatic aldehydes.

Materials:

-

This compound (1.1 equivalents)

-

Aromatic aldehyde (1.0 equivalent)